

# Pilaralisib PI3K alpha beta delta gamma inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

## Pilaralisib Drug Profile & Mechanism

The table below summarizes the core technical characteristics of **Pilaralisib**.

| Attribute           | Description                                                                                                           |
|---------------------|-----------------------------------------------------------------------------------------------------------------------|
| Generic Name        | Pilaralisib [1]                                                                                                       |
| Code Names          | XL147, SAR245408 [1]                                                                                                  |
| Modality            | Orally available small molecule [1]                                                                                   |
| Molecular Formula   | $C_{25}H_{25}ClN_6O_4S$ [1]                                                                                           |
| Mechanism of Action | Selective inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) [1]                                                   |
| Primary Targets     | PI3K isoforms <b>alpha</b> , <b>beta</b> , <b>delta</b> , and <b>VPS34</b> (a class III PI3K) [2] [3]                 |
| Therapeutic Status  | Investigational; studied in clinical trials for various cancers (e.g., glioblastoma, breast cancer, solid tumors) [1] |

**Pilaralisib** inhibits the PI3K/AKT signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. This pathway is frequently exploited by viruses and is dysregulated in many cancers [4] [5] [6]. The following diagram illustrates the signaling pathway and **Pilaralisib**'s primary site of action.



[Click to download full resolution via product page](#)

## Antiviral Application & Quantitative Data

Recent research has explored repurposing **Pilaralisib** as an antiviral agent. The table below summarizes key quantitative findings from a 2025 study on its effect against Enterovirus 71 (EV71) [4] [2] [3].

| Experimental Model      | Key Finding                                                                           | Quantitative Result                          |
|-------------------------|---------------------------------------------------------------------------------------|----------------------------------------------|
| In Vivo (Mouse Model)   | Reduction in EV71-induced mortality                                                   | 50-80% [4] [3]                               |
| In Vitro (Cell Culture) | Half-maximal cytotoxic concentration (CC <sub>50</sub> ) - measure of cellular safety | 14,828 nM [2] [3]                            |
| In Vitro (Plaque Assay) | Concentrations tested for inhibition                                                  | 0.006 µM to 20 µM (serial dilutions) [2] [3] |

This study demonstrates that inhibiting the host PI3K/AKT pathway with **Pilaralisib** can effectively suppress viral replication, suggesting a potential host-directed therapy strategy [4]. However, the relatively low CC<sub>50</sub> indicates a suboptimal cellular safety profile, which is a known challenge for this drug class [2] [3].

## Experimental Protocol: In Vitro Antiviral Assay

The following methodology details how the antiviral activity of **Pilaralisib** was evaluated in cell culture, based on the 2025 study [2] [3]. The workflow is also presented in the diagram below.



[Click to download full resolution via product page](#)

#### Materials and Methods [2] [3]:

- **Cell Lines:** Human rhabdomyosarcoma (RD) cells for virus propagation and African green monkey kidney (Vero) cells for plaque assays.
- **Virus:** Enterovirus 71 (EV71) strain.
- **Compound: Pilaralisib** (XL147), procured from Selleck Chemicals.

- **Procedure:**
  - **Cell Seeding:** Plate RD cells at a density of  $1 \times 10^6$  cells per well in 6-well plates and incubate until ~80% confluent.
  - **Virus Infection:** Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 for 2 hours.
  - **Drug Treatment:** Remove the viral inoculum and add fresh medium containing serially diluted **Pilaralisib** (concentration range: 0.006  $\mu$ M to 20  $\mu$ M).
  - **Incubation:** Incubate the cells for 48 hours.
  - **Virus Harvest:** Subject the cells to three freeze-thaw cycles to release the virus.
  - **Plaque Assay:** Titrate the harvested virus on Vero cell monolayers. Overlay with DMEM containing 0.8% low melting-point agarose and 2% FBS.
  - **Staining and Analysis:** After 72 hours, fix and stain the cells with crystal violet. Count the plaques to determine the viral titer and calculate the percentage of inhibition.

## The Broader PI3K Inhibitor Landscape

**Pilaralisib** belongs to the pan-PI3K inhibitor class. The field is rapidly evolving to address limitations of first-generation drugs, primarily focusing on improving **safety** and **specificity** [7] [5] [6].

- **Next-Generation Strategies:** Key strategies include developing **isoform-selective inhibitors** to reduce off-target effects, creating **allosteric inhibitors** for greater selectivity, and pursuing **combination therapies** to overcome resistance and improve efficacy [7] [5] [6].
- **Emerging Candidates:** Several next-generation inhibitors are in development, such as **STX-478** (an allosteric, mutant-selective PI3K $\alpha$  inhibitor from Scorpion Therapeutics) and **roginolisib** (a non-ATP-competitive PI3K $\delta$  inhibitor from iOnctura with a reportedly improved safety profile) [7].

## Conclusion

**Pilaralisib** (XL147) is a well-characterized pan-PI3K inhibitor with a demonstrated role in blocking the oncogenic PI3K/AKT pathway. Emerging evidence also highlights its potential as a host-directed antiviral agent. However, its therapeutic application is constrained by a challenging cellular safety profile, a common hurdle with first-generation inhibitors. The future of targeting this pathway lies in the next generation of more selective, better-tolerated inhibitors and intelligent combination therapy strategies [7] [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online [Pilaralisib \[go.drugbank.com\]](https://go.drugbank.com)
2. [Pilaralisib inhibits the replication of enteroviruses by targeting ... \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
3. [Pilaralisib inhibits the replication of enteroviruses by targeting ... \[virologyj.biomedcentral.com\]](https://doi.org/10.1186/s12918-017-0401-4)
4. [Pilaralisib inhibits the replication of enteroviruses by ... \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
5. [Targeting PI3K in cancer treatment: A comprehensive ... \[sciencedirect.com\]](https://doi.org/10.1016/j.ccr.2017.05.001)
6. [The Precision-Guided Use of PI3K Pathway Inhibitors for ... \[mdpi.com\]](https://doi.org/10.3390/cancers10051511)
7. [Could this be the start of a new era for PI3K drugs? \[labiotech.eu\]](https://www.labiotech.eu/news/2017/07/11/could-this-be-the-start-of-a-new-era-for-pi3k-drugs/)

To cite this document: Smolecule. [Pilaralisib PI3K alpha beta delta gamma inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-pi3k-alpha-beta-delta-gamma-inhibition>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)